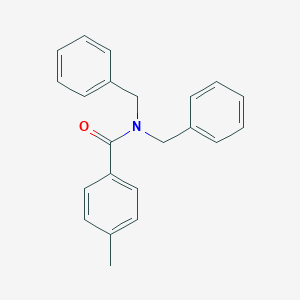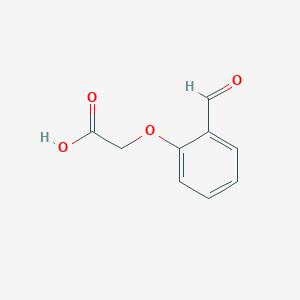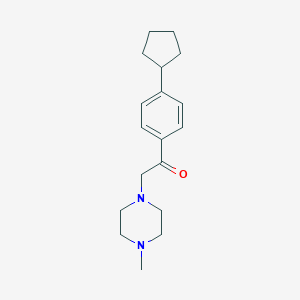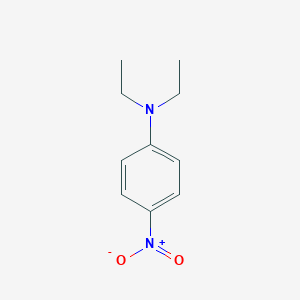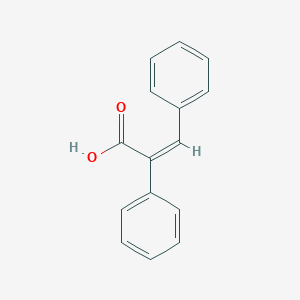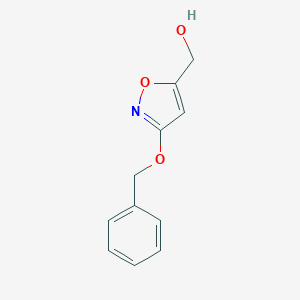![molecular formula C12H19NO2 B181235 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- CAS No. 25452-29-3](/img/structure/B181235.png)
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-
描述
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, it has been investigated as a potential drug candidate for various diseases such as cancer and Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, it has been studied for its potential as a tool for studying protein-protein interactions.
作用机制
The mechanism of action of 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is not fully understood. However, it has been proposed to act as a small molecule inhibitor of protein-protein interactions. It may also interact with various enzymes and receptors in the body, leading to its potential therapeutic effects.
生化和生理效应
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is its potential as a tool for studying protein-protein interactions. Its small size and ability to interact with specific proteins make it a valuable tool for studying complex biological processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a tool for studying protein-protein interactions in more detail. Additionally, research can be conducted to optimize the synthesis method and develop new derivatives with improved properties.
Conclusion:
In conclusion, 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
属性
CAS 编号 |
25452-29-3 |
|---|---|
产品名称 |
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- |
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3 |
InChI 键 |
OGOJQUAOZLKENI-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OC |
规范 SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OC |
其他 CAS 编号 |
25452-29-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

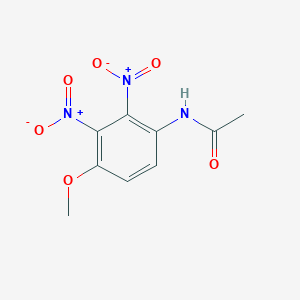
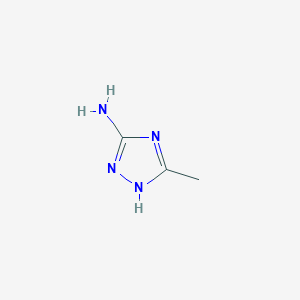
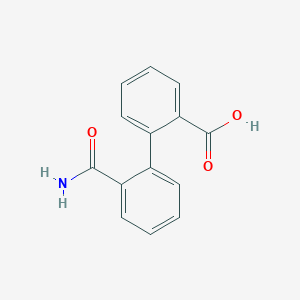
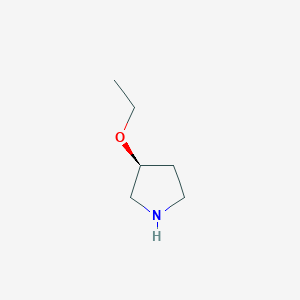
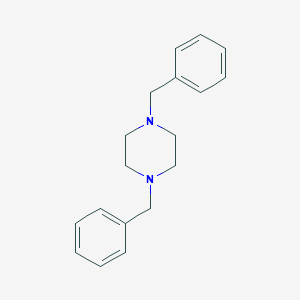
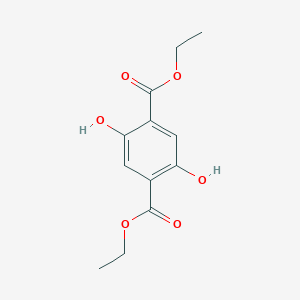
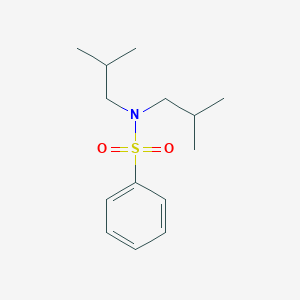
![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)
